molecular formula C14H18N2O2S B2661026 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 681229-06-1

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2661026
CAS No.: 681229-06-1
M. Wt: 278.37
InChI Key: RKSIDZXTYXPJPS-FYWRMAATSA-N
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Description

The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide features a benzothiazole scaffold substituted with a methoxy group at the 6-position and a methyl group at the 3-position. The pivalamide (2,2-dimethylpropanamide) moiety is attached via an imine linkage in the E-configuration.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2,3)12(17)15-13-16(4)10-7-6-9(18-5)8-11(10)19-13/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSIDZXTYXPJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the condensation of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-one with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups on the benzo[d]thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is its anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro evaluations have demonstrated that derivatives of benzothiazole, including this compound, can inhibit the proliferation of cancer cells. For instance, a related study reported IC50 values indicating strong anticancer activity, with some derivatives showing values as low as 10 µM compared to standard chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Reference
This compound20.12 ± 6.20
Doxorubicin0.92 ± 0.1

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research indicates that benzothiazole derivatives can effectively inhibit various bacterial strains.

Antimicrobial Testing

A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values for related compounds:

CompoundMIC (μg/mL)Inhibition (%)
Compound A10099
Compound B25098

These results suggest potential applications in treating infections resistant to conventional antibiotics.

Anti-inflammatory Activity

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. In vitro experiments showed a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound.

Inflammation Markers Assessment

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This suggests a promising profile for managing inflammatory conditions.

Conclusion and Future Directions

The applications of this compound span various therapeutic areas, particularly in cancer treatment and antimicrobial development. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy in clinical settings.

Future studies should focus on:

  • Conducting comprehensive in vivo evaluations to confirm the efficacy observed in vitro.
  • Exploring structural modifications to enhance biological activity and selectivity.
  • Investigating the compound's pharmacokinetics and safety profiles to facilitate its development into therapeutic agents.

Mechanism of Action

The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzothiazole Core

6-Position Modifications
  • Methoxy vs. Ethoxy groups generally increase hydrophobicity, which may enhance membrane permeability but reduce solubility .
  • Trifluoromethyl Derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide () feature electron-withdrawing CF₃ groups, which can enhance metabolic resistance and binding affinity to hydrophobic enzyme pockets compared to methoxy-substituted analogs .
3-Position Modifications
  • The 3-methyl group in the target compound contrasts with substituents like 2-(methylthio)ethyl () or benzyl groups (). Smaller alkyl groups (e.g., methyl) may reduce steric hindrance, favoring interactions with flat binding sites, while bulkier groups could impede activity .

Amide Group Variations

  • Pivalamide vs. However, this bulk may also limit binding to shallow active sites . Sulfonamide derivatives (e.g., N-(4-chloro-5-isopropyl-3-methyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide, ) exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, which could enhance target engagement but reduce bioavailability .

Isomerism and Stereochemical Impact

  • The E-configuration of the target compound’s imine linkage may influence its planar geometry and intermolecular interactions. In contrast, Z-isomers (e.g., ) display distinct spatial arrangements that could disrupt π-π stacking or hydrogen bonding in biological targets .

Bioactivity Trends

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (6-/3-Position) Amide Type Bioactivity Highlights Reference
Target Compound 6-OMe, 3-Me Pivalamide N/A (inferred kinase modulation) -
(Z)-N-(6-Ethoxy-3-(methylthio)ethyl analog 6-OEt, 3-(SCH₂CH₂) Pivalamide Improved lipophilicity
N-(6-CF₃-benzothiazole-2-yl)acetamide 6-CF₃, 3-H Acetamide Enhanced metabolic stability
N-(Benzo[d]thiazol-2-yl)benzamide 6-H, 3-H Benzamide Moderate enzyme inhibition
3-Nitrobenzenesulfonamide derivatives Variable Sulfonamide High protease inhibition

Biological Activity

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a complex organic compound that exhibits potential biological activities due to its unique structural characteristics. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound includes:

  • A benzo[d]thiazole moiety, which is often associated with antimicrobial and anticancer activities.
  • A pivalamide functional group, which may enhance solubility and bioavailability.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Certain derivatives are being explored for their potential in neuroprotection.

Summary Table of Biological Activities

Compound Name Structural Features Biological Activity
Compound ABenzo[d]thiazoleAntimicrobial
Compound BBenzo[b][1,4]dioxineNeuroprotective
Compound CCarboxamideAnticancer

Research Findings

Recent studies highlight the biological potential of this compound and its analogs. For example:

  • Antimicrobial Studies : Research has indicated that benzothiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that compounds similar to this compound inhibit bacterial growth effectively.
  • Cytotoxicity Assays : In studies involving various cancer cell lines, compounds with the benzothiazole structure showed promising cytotoxic effects, suggesting potential as anticancer agents. The mechanisms of action may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, including those structurally related to this compound. The findings indicated that modifications in the side chains significantly influenced antimicrobial potency.
  • Case Study on Cancer Cell Lines : Another investigation focused on the anticancer properties of benzothiazole derivatives against breast cancer cell lines. The study revealed that specific modifications in the benzothiazole core enhanced cytotoxicity, providing insights into structure-activity relationships.

Future Directions

Further research is essential to fully elucidate the biological activity and mechanisms of action of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To understand the pathways involved in its biological effects.
  • Derivatives Exploration : To synthesize and evaluate new analogs with improved efficacy and selectivity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide?

The synthesis typically involves condensation reactions between functionalized benzothiazole precursors and pivalamide derivatives. Key steps include:

  • Step 1 : Activation of the benzothiazole core via deprotonation or halogenation to enable nucleophilic attack.
  • Step 2 : Reaction with pivaloyl chloride or equivalent acylating agents under anhydrous conditions (e.g., dry DMF or THF) with a base like triethylamine.
  • Step 3 : Purification via column chromatography or recrystallization using solvents such as ethanol or ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the imine (C=N) geometry (E/Z isomerism) and substituent positions. For example, distinct shifts for methoxy (~δ 3.8–4.0 ppm) and methyl groups (~δ 1.2–1.5 ppm) in the benzothiazole ring .
  • HRMS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
  • FT-IR : Identifies characteristic stretches (e.g., C=N ~1600–1650 cm⁻¹, amide C=O ~1680 cm⁻¹) .

Q. What purification strategies are recommended post-synthesis?

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to isolate high-purity crystalline products.
  • Chromatography : Silica gel columns with gradient elution (e.g., 5–20% ethyl acetate in hexane) resolve byproducts like unreacted starting materials or isomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize side products?

  • Catalyst Screening : Test bases (e.g., NaHCO3 vs. Et3N) to improve acylation efficiency. Evidence shows NaHCO3 reduces hydrolysis side reactions in thiazole syntheses .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while controlled temperature (0–5°C during acylation) suppresses imine isomerization .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How can conflicting NMR data (e.g., ambiguous coupling constants) be resolved during structural elucidation?

  • 2D NMR Techniques : Employ COSY or NOESY to assign proton-proton correlations and confirm spatial arrangements. For example, NOE interactions between the methoxy group and adjacent protons clarify substitution patterns .
  • Variable Temperature NMR : Resolve overlapping signals by altering sample temperature to distinguish dynamic processes (e.g., rotational barriers in the imine moiety) .

Q. What computational approaches aid in understanding the compound’s electronic properties and reactivity?

  • DFT Calculations : Model the HOMO-LUMO gap to predict redox behavior or ligand-metal interactions. Studies on analogous benzothiazole chemosensors used DFT to correlate electronic structure with Cu²⁺ binding affinity .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability or aggregation tendencies, guiding solvent selection for biological assays .

Q. How can structure-activity relationships (SAR) be explored for potential biological applications?

  • Derivatization : Synthesize analogs with varied substituents (e.g., replacing methoxy with nitro or amino groups) and test antimicrobial or enzyme inhibitory activity .
  • In Silico Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., carbonic anhydrase or kinase enzymes) .

Q. What strategies address discrepancies in reported biological activity data for benzothiazole derivatives?

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects from environmental variables.
  • Metabolic Stability Testing : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic artifacts .

Methodological Considerations

  • Contradiction Analysis : When yields vary across studies (e.g., 27% in vs. 63% in ), systematically evaluate reaction parameters (solvent purity, inert atmosphere integrity) and characterize intermediates via LC-MS to identify bottlenecks.
  • Advanced Characterization : For ambiguous spectral data, combine HRMS with isotopic labeling (e.g., ¹⁵N) to trace nitrogen environments in the benzothiazole ring .

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